molecular formula C18H15N3O4 B2744720 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-44-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2744720
CAS No.: 2034345-44-1
M. Wt: 337.335
InChI Key: NXNZKDUMGHOOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked to a pyridinylmethyl moiety substituted with a furan-2-yl ring. The urea functional group (-NH-C(=O)-NH-) is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(21-13-5-6-14-16(9-13)25-11-24-14)20-10-12-3-1-7-19-17(12)15-4-2-8-23-15/h1-9H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNZKDUMGHOOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Furan-2-yl Pyridine Moiety: This involves the coupling of furan and pyridine derivatives, often using palladium-catalyzed cross-coupling reactions.

    Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic components can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other derivatives are analyzed below. Key differences in synthesis, bioactivity, and molecular interactions are highlighted.

Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Furan Moieties
Compound Name Core Structure Key Functional Groups Reported Bioactivity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea Urea-linked piperonyl-pyridinylmethyl-furan Urea, pyridine, furan, benzodioxole Not explicitly stated
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazole derivatives Pyrazoline ring with piperonyl and furan substituents Pyrazoline, benzodioxole, furan Antimicrobial (e.g., E. coli)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole-acetamide hybrid with piperonyl group Benzimidazole, acetamide, benzodioxole IDO1 enzyme inhibition
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine with ethynyl and methoxy substituents Ethynyl, methoxy, benzodioxole Antiviral (hepatitis C screening)

Key Observations :

  • Urea vs. Pyrazoline/Acetamide : The urea group in the target compound distinguishes it from pyrazoline (antimicrobial) and benzimidazole-acetamide (enzyme inhibitor) derivatives. Urea’s hydrogen-bonding capacity may enhance binding to polar biological targets compared to acetamide or pyrazoline .
  • Furan Positioning : The furan-2-yl group at the pyridine’s 2-position (target compound) contrasts with analogs where furan is directly fused to pyridine (e.g., furo[3,2-b]pyridine derivatives in ). This positional variance impacts steric and electronic properties .

Target Compound’s Unresolved Questions :

  • Does the urea group enhance solubility or target affinity compared to acetamide/pyrazoline analogs?
  • What is its selectivity profile compared to benzimidazole-based enzyme inhibitors?

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₆N₄O₄
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 1421468-63-4

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of enzyme activity or disruption of cellular processes, which can be critical in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing benzothiazole and urea linkages have shown significant inhibition against bacterial strains such as E. coli and S. aureus. A study reported that certain benzothiazole derivatives displayed IC₅₀ values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, suggesting potent antibacterial activity .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the therapeutic potential of new compounds. In studies involving structurally related compounds, cytotoxicity was observed at concentrations ranging from 20 to 64 µM in various cell lines . The need for thorough cytotoxicity assessments is emphasized to ensure that observed biological activities are not confounded by toxic effects.

Summary of Biological Activities

Activity TypeCompound ReferenceIC₅₀/EC₅₀ ValuesTarget Organisms/Cells
AntibacterialBenzothiazole Derivatives0.0033 - 0.046 μg/mLE. coli, S. aureus
CytotoxicityVarious Derivatives20 - 64 µMMRC-5 Cells
AntiparasiticN-Aryl Substituted CompoundsEC₅₀ = 2.23 μMT. cruzi

Case Studies and Research Findings

  • Antibacterial Efficacy : A recent study synthesized several compounds similar to the target compound and tested them against various bacterial strains. The findings suggested that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of related diarylpyrazole derivatives, significant cytotoxicity was noted at concentrations above therapeutic ranges, raising concerns about their safety for clinical use . This emphasizes the importance of evaluating both efficacy and safety in drug development.
  • Inhibition of Enzymatic Activity : Compounds structurally related to the target have been shown to inhibit key enzymes involved in bacterial DNA replication and repair mechanisms, such as DNA gyrase and topoisomerase IV, which are critical targets for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the benzodioxole and pyridine-furan precursors are prepared separately. The urea linkage is formed via a coupling reaction using reagents like carbonyldiimidazole (CDI) or triphosgene under inert conditions (e.g., nitrogen atmosphere). For example, the pyridinylmethylamine intermediate is reacted with a benzodioxole-isocyanate derivative in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : ¹H and ¹³C NMR to confirm the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons), furan (δ 6.3–7.4 ppm), and pyridine (δ 8.0–8.5 ppm) moieties .
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₁H₁₈N₃O₄⁺, calculated m/z 376.1297) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the urea scaffold’s propensity to interact with ATP-binding pockets .

Advanced Research Questions

Q. How can the mechanism of action (MoA) of this compound be elucidated?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding between the urea group and kinase hinge region .
  • Cellular Pathway Analysis : RNA sequencing or phosphoproteomics to identify downstream signaling changes (e.g., MAPK/ERK inhibition) .
  • Competitive Binding Assays : Radiolabeled ligand displacement studies to quantify binding affinity (Ki) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement), pyridine (e.g., methylation at C4), or benzodioxole (e.g., halogenation) groups .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (urea carbonyl) and aromatic π-stacking interactions .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Solubility Checks : Use DLS (dynamic light scattering) to confirm compound dissolution in assay media; precipitation can falsely lower activity .
  • Metabolic Stability : Evaluate compound degradation in cell media via LC-MS to rule out false negatives .

Q. What computational tools are suitable for predicting off-target interactions?

  • Methodological Answer :

  • SwissTargetPrediction : Upload the compound’s SMILES string to predict off-targets (e.g., GPCRs, ion channels) .
  • Molecular Dynamics Simulations : Simulate binding to human serum albumin (HSA) to assess plasma protein binding, which affects bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.